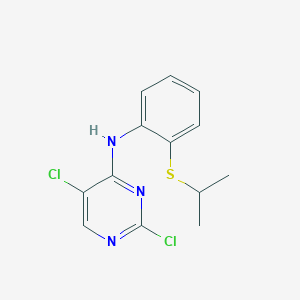2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine
CAS No.: 1632485-14-3
Cat. No.: VC6542742
Molecular Formula: C13H13Cl2N3S
Molecular Weight: 314.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1632485-14-3 |
|---|---|
| Molecular Formula | C13H13Cl2N3S |
| Molecular Weight | 314.23 |
| IUPAC Name | 2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |
| Standard InChI Key | XBNWAVDIFJHCOK-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises a pyrimidine ring substituted with chlorine atoms at the 2- and 5-positions. The 4-amino group of the pyrimidine is bonded to a phenyl ring bearing an isopropylthio (-S-) substituent at the ortho position . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Molecular Formula and Weight
Spectroscopic and Computational Data
Synthesis and Optimization
One-Pot Nucleophilic Substitution and Oxidation
The patented synthesis (CN106854182B) involves two sequential nucleophilic substitutions followed by an oxidation step :
-
First Substitution:
-
Reactants: 2-Aminothiophenol, bromoisopropane.
-
Conditions: Ethyl acetate or acetonitrile, sodium carbonate/triethylamine, reflux at 60–80°C for 6 hours.
-
Product: 2-(Isopropylthio)aniline.
-
-
Second Substitution:
-
Reactants: Intermediate from Step 1, 2,4,5-trichloropyrimidine.
-
Conditions: Reflux for 12 hours, yielding 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine.
-
-
Oxidation:
Reaction Optimization
-
Solvent Selection: Ethyl acetate and acetonitrile are preferred for their balance of polarity and boiling points .
-
Catalyst Efficiency: Sodium tungstate achieves >85% conversion in 7–8 hours, while sodium phosphotungstate reduces reaction time to 2 hours .
Physicochemical Properties
Computed and Experimental Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Likely soluble in DMSO, DMF | Inferred |
| LogP (XLogP3-AA) | 5.0 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface | 76.3 Ų |
Stability and Reactivity
-
Thermal Stability: Stable under reflux conditions (60–80°C) .
-
Oxidative Sensitivity: The thioether group is susceptible to oxidation, necessitating controlled storage conditions .
Applications in Pharmaceutical Synthesis
Role in Ceritinib Production
The compound is a key intermediate in synthesizing ceritinib (LDK378), an FDA-approved ALK inhibitor . Ceritinib’s efficacy in ALK-positive NSCLC relies on the precise structural features introduced by this intermediate, particularly the sulfonyl group’s role in target binding.
Mechanistic Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume